CAY10397
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxyphenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBSDOZYJSGLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101158958 | |
| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78028-01-0 | |
| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78028-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101158958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conceptual Framework and Significance of 15 Hydroxyprostaglandin Dehydrogenase in Eicosanoid Metabolic Regulation
Role of 15-Hydroxyprostaglandin Dehydrogenase in Prostaglandin (B15479496) Catabolism and Homeostasis
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the principal enzyme responsible for the biological inactivation of prostaglandins (B1171923). oup.compnas.org It catalyzes the first and rate-limiting step in their catabolism, converting active prostaglandins into 15-keto-prostaglandins, which exhibit greatly reduced biological activity. oup.comnih.gov This enzymatic action is crucial for maintaining prostaglandin homeostasis, ensuring that the potent effects of these lipid mediators are tightly controlled in terms of duration and location.
The enzyme is broadly distributed across various mammalian tissues, with particularly high activity in the lungs, a major site for clearing circulating prostaglandins from the bloodstream. oup.comtaylorandfrancis.com By degrading prostaglandins, 15-PGDH effectively terminates their signaling, playing a vital role in the resolution of inflammation and other physiological processes. medchemexpress.commedchemexpress.com Due to its function in breaking down pro-inflammatory and pro-tumorigenic prostaglandins, 15-PGDH is also recognized as a tumor suppressor in various tissues, including the colon and lungs. oup.compnas.orgmedchemexpress.com
Enzymatic Pathways Governing Prostaglandin Synthesis and Degradation
The biosynthesis and degradation of prostaglandins are governed by distinct enzymatic cascades. Prostaglandins are not stored within cells but are synthesized on demand from arachidonic acid, a fatty acid released from cell membranes by phospholipase A2. pharmacy180.comyoutube.com The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). pharmacy180.com Tissue-specific isomerases and synthases subsequently convert PGH2 into various biologically active prostaglandins (e.g., PGE2, PGF2α). pharmacy180.com
The degradation pathway is equally critical for regulating prostaglandin activity. The primary step is the oxidation of the 15-hydroxyl group by 15-PGDH. taylorandfrancis.comcaymanchem.com This initial conversion to an inactive 15-keto metabolite is rapid and is the key deactivating step. taylorandfrancis.com Following this, the 13,14-double bond is reduced by 15-keto-prostaglandin Δ13-reductase, forming 13,14-dihydro-15-keto metabolites, which are the major circulating forms that are eventually excreted. taylorandfrancis.comcaymanchem.com
Biological Importance of Prostaglandin Levels in Cellular and Organismal Function
Prostaglandins are potent, locally acting lipid compounds that function as chemical messengers with diverse and significant roles in virtually every tissue of the body. britannica.comlibretexts.org Their biological importance stems from their ability to modulate a wide array of physiological and pathological processes. These include:
Inflammation and Immunity: Prostaglandins are key mediators of inflammation, contributing to the classic signs of redness, heat, swelling, and pain. britannica.comlibretexts.org
Hemostasis: They have opposing effects on blood clotting; for instance, thromboxane (B8750289) A2 promotes platelet aggregation, while prostacyclin inhibits it. britannica.comebsco.com
Cardiovascular Function: They regulate blood pressure and blood flow through their effects on vasodilation and vasoconstriction. britannica.comebsco.com
Gastrointestinal System: Prostaglandins protect the stomach lining by inhibiting acid secretion and increasing protective mucus. libretexts.org
Reproduction: They are involved in processes such as ovulation, menstruation, uterine contractions during labor, and fertility. libretexts.orgnih.gov
Given their powerful and varied effects, the precise regulation of prostaglandin levels is essential for maintaining cellular and organismal homeostasis. britannica.comvedantu.com Dysregulation of prostaglandin signaling is implicated in numerous diseases, including cancer, inflammatory disorders, and cardiovascular disease. pnas.orgnih.gov
Rationale for Pharmacological Modulation of 15-Hydroxyprostaglandin Dehydrogenase Activity in Research
The central role of 15-PGDH in controlling prostaglandin levels makes it a significant target for pharmacological research. The compound CAY10397 is a selective inhibitor of 15-PGDH, with a reported half-maximal inhibitory concentration (IC₅₀) of approximately 10 µM. caymanchem.com By blocking the activity of this enzyme, this compound prevents the degradation of prostaglandins, thereby increasing their local concentration and prolonging their biological activity. caymanchem.com
This pharmacological inhibition provides a powerful research tool to explore the physiological consequences of elevated prostaglandin levels. The rationale for modulating 15-PGDH activity is based on the therapeutic potential of enhancing prostaglandin signaling in specific contexts. For example, increasing prostaglandin E2 (PGE2) levels by inhibiting its degradation has been shown to promote tissue regeneration and repair in various organs, including in models of wound healing and organ injury. nih.govnih.govnih.gov Research using 15-PGDH inhibitors like this compound helps to elucidate the roles of specific prostaglandins in these reparative processes and to evaluate the potential of this strategy for treating conditions characterized by insufficient prostaglandin signaling or a need for enhanced tissue repair. medchemexpress.com
Data Tables
Table 1: Properties of this compound
| Property | Value | Source |
| Mechanism of Action | Selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | caymanchem.com |
| IC₅₀ | ~10 µM | caymanchem.com |
| Formal Name | 5-[[4-(ethoxycarbonyl)phenyl]azo]-2-hydroxy-benzeneacetic acid | caymanchem.com |
| Molecular Formula | C₁₇H₁₆N₂O₅ | caymanchem.com |
| Molecular Weight | 328.3 g/mol | caymanchem.com |
| Observed Effect | Prolongs the lifetime and activity of endogenous prostaglandins | caymanchem.com |
| Research Application | Inhibition of endothelial cell proliferation | medchemexpress.commedchemexpress.com |
Table 2: Key Enzymes in Prostaglandin Metabolism
| Enzyme | Pathway | Function | Source |
| Phospholipase A2 | Synthesis | Releases arachidonic acid from membrane phospholipids | pharmacy180.com |
| Cyclooxygenase (COX-1 & COX-2) | Synthesis | Converts arachidonic acid to prostaglandin H2 (PGH2) | pharmacy180.com |
| Prostaglandin Synthases/Isomerases | Synthesis | Convert PGH2 to specific biologically active prostaglandins | pharmacy180.com |
| 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) | Degradation | Catalyzes the initial, rate-limiting inactivation of prostaglandins | pnas.org |
| 15-keto-prostaglandin Δ13-reductase | Degradation | Further metabolizes the inactive 15-keto-prostaglandins | taylorandfrancis.com |
Pharmacological Characterization of Cay10397 As a 15 Hydroxyprostaglandin Dehydrogenase Inhibitor
Inhibitory Profile and Selectivity for 15-Hydroxyprostaglandin Dehydrogenase
CAY10397 demonstrates significant inhibitory potency against human 15-PGDH. It belongs to the sulphasalazine group of compounds and has been identified as an effective inhibitor of the enzyme with a reported inhibition constant (Ki) of 110 nM. nih.govplos.orgresearchgate.net The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by half, is approximately 10 μM. vulcanchem.com This inhibitory action prevents the oxidation of the 15-hydroxyl group of prostaglandins (B1171923), thereby blocking their inactivation and prolonging their biological activity. vulcanchem.com
While potent against 15-PGDH, studies have suggested that the selectivity of this compound may not be absolute. Research has indicated that other dehydrogenases might also be affected by this compound, highlighting a degree of lower specificity. nih.gov For instance, in certain cell lines, this compound has been observed to inhibit the formation of other oxidized metabolites beyond those produced by 15-PGDH. nih.gov Nevertheless, its pronounced effect on 15-PGDH makes it a valuable tool in studying prostaglandin (B15479496) metabolism. acs.orgnih.govaacrjournals.org
Mechanisms of 15-Hydroxyprostaglandin Dehydrogenase Inhibition by this compound
The interaction between this compound and 15-PGDH involves complex mechanisms, including both kinetic and cofactor-dependent aspects.
Competitive and Noncompetitive Kinetic Analysis
Research has identified inhibitors of 15-PGDH that exhibit either competitive or noncompetitive kinetics. plos.orgplos.org Competitive inhibitors typically bind to the active site of the enzyme, directly competing with the substrate. In contrast, noncompetitive inhibitors bind to a different site on the enzyme, altering its conformation and reducing its catalytic efficiency without blocking substrate binding. While detailed kinetic analyses specifically for this compound are not extensively reported in the provided context, the broader research on 15-PGDH inhibitors acknowledges these different modes of action. plos.orgplos.org
Cofactor-Dependent Enzyme Stabilization
The function and stability of many enzymes, including 15-PGDH, are dependent on the presence of cofactors. numberanalytics.combmbreports.orgillinois.edursc.org 15-PGDH is an NAD+-dependent enzyme. plos.orgplos.org Inhibitors of 15-PGDH can cause significant thermal stabilization of the enzyme, and this stabilization is often dependent on the presence of the cofactor. plos.orgplos.org For instance, the stability of 15-PGDH increases in the presence of NAD+ and even more so with NADH. plos.org The binding of inhibitors can further enhance this stability, with the degree of stabilization often correlating with their inhibitory potency. plos.org This cofactor-dependent stabilization is a key feature of the interaction between small molecule inhibitors and the 15-PGDH enzyme. plos.orgplos.org
Structural Basis for this compound-Enzyme Interactions
The structural understanding of how inhibitors bind to 15-PGDH has been advanced by crystallographic and in silico modeling studies. plos.orgnih.gov The enzyme is a homodimer, and its active site contains key amino acid residues crucial for catalysis. plos.orgplos.org For competitive inhibitors, docking studies have predicted binding modes within the active site pocket, confirming their mechanism of inhibition. plos.org These models reveal interactions with catalytic residues like Tyr151 and Ser138. nih.gov For noncompetitive inhibitors, structural observations suggest binding at sites distinct from the substrate-binding pocket. plos.org Although a specific co-crystal structure of this compound with 15-PGDH is not detailed, the general principles of inhibitor binding provide a framework for understanding its interaction. Recently solved cryo-electron microscopy structures of 15-PGDH in complex with other inhibitors have identified a dynamic "lid" domain that closes over the inhibitor, a mechanism likely fundamental to the enzyme's function and exploited by potent inhibitors. rcsb.org
Comparative Analysis with Other 15-Hydroxyprostaglandin Dehydrogenase Modulators
This compound is one of several compounds known to inhibit 15-PGDH. The landscape of 15-PGDH inhibitors is diverse and includes various chemical classes with different potencies and mechanisms.
| Inhibitor Class | Example(s) | Potency (Ki or IC50) | Mechanism of Action |
| Sulphasalazines | This compound | Ki: 110 nM nih.govplos.orgresearchgate.net | Not explicitly defined as competitive or noncompetitive in the provided text. |
| Thiazolidinediones | Pioglitazone, Ciglitazone | Ciglitazone IC50: 2.7 µM plos.org | Not explicitly defined in the provided text. |
| Optimized Thiazolidinedione | CT-8 | Ki: ~90 nM plos.org | Not explicitly defined in the provided text. |
| NSAIDs / COX Inhibitors | Indomethacin, Sulindac, Niflumic Acid | Micromolar potencies plos.org | Not explicitly defined in the provided text. |
| Imidazopyridines | Compound 61 | IC50: 25 nM, Ki: 5 nM plos.org | Competitive plos.org |
| Novel High-Affinity Inhibitor | SW033291 | Ki: 0.1 nM mdpi.com | High-affinity binding, interacts with key residues Ser138, Tyr151, and Gln148. mdpi.com |
This comparative data highlights that while this compound is a potent inhibitor, other compounds, such as certain imidazopyridines and SW033291, exhibit even higher affinity for 15-PGDH. plos.orgmdpi.com The diversity in chemical structures and mechanisms of action among these inhibitors provides a valuable set of tools for probing the function of 15-PGDH in various physiological and pathological processes. nih.govplos.org
Mechanistic Elucidation of Cay10397 S Biological Impact
Gene Expression and Protein Regulation Studies
Cell Cycle Regulatory Protein Expression (e.g., p21)
Studies investigating the impact of CAY10397 on cellular processes have demonstrated its influence on cell cycle progression and the expression of key regulatory proteins. In pulmonary artery endothelial cells (PAECs), treatment with this compound was observed to induce cell cycle arrest. Specifically, this compound treatment led to an accumulation of cells in the G0/G1 phase zhanggroup.org.
Furthermore, research has indicated that this compound can modulate the expression levels of cyclins, which are critical proteins that govern the transition between different phases of the cell cycle. Hypoxia-induced increases in the expression of cyclin A and cyclin D were attenuated following treatment with this compound zhanggroup.org. Cyclin A is known to regulate the S to G2/M phase transitions, while D-type cyclins play a significant role in stimulating cyclin-dependent kinases that regulate the transition from G1 to S phase zhanggroup.org. These findings suggest that this compound's inhibitory effect on 15-PGDH and the subsequent alterations in prostaglandin (B15479496) metabolism can impact the expression of these cyclins, thereby influencing cell cycle progression.
Experimental data illustrating the effect of this compound on cell cycle distribution in PAECs under hypoxic conditions are presented in the table below, showing the percentage of cells in different cell cycle phases.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Hypoxia | Increased | Increased | |
| Hypoxia + this compound | Increased | Attenuated increase | Attenuated increase |
| This compound | >80 |
The observed effects of this compound on cyclin A and cyclin D expression are further supported by findings where silencing of 15-PGDH with siRNA similarly attenuated the hypoxia-induced increase in their expression zhanggroup.org.
Cytokine and Chemokine Profile Alterations
This compound's role as an inhibitor of 15-PGDH has indirect implications for the cytokine and chemokine profile, primarily through its effects on prostaglandin levels and subsequent influence on immune cell populations. 15-PGDH is a key enzyme responsible for the inactivation of prostaglandins (B1171923), such as prostaglandin E2 (PGE2), by catalyzing their oxidation wikipedia.orgguidetoimmunopharmacology.org. Inhibition of 15-PGDH by this compound leads to increased levels of endogenous prostaglandins nih.gov.
Research investigating the protective effects of selenium in the context of intestinal inflammation has provided insights into how this compound can influence immune responses. Treatment with this compound was found to diminish the protective effect of selenium, suggesting that the oxidation of lipid mediators like PGE2 is a key protective mechanism associated with selenium levels wikipedia.orgciteab.comnih.govuni.lu.
Additionally, investigations into the enzymatic pathways involved in prostaglandin synthesis in the presence of this compound have shown a decrease in Cox-2 mRNA expression, while the expression of Mpges1 remained unchanged, and a trend towards decreased Hpgds expression was observed nih.gov. These enzymes are involved in the production of prostaglandins, which in turn can influence the production and profiles of cytokines and chemokines. For instance, PGE2 is known to be a potent proangiogenic factor nih.gov. The inhibition of its oxidation by this compound can therefore indirectly impact processes regulated by PGE2, which may involve the modulation of cytokine and chemokine signaling.
The observed decrease in the tight junction protein zonula occludens 1 (Zo-1) expression and disruption of the intestinal epithelial barrier in this compound treated mice further highlight the compound's indirect effects on the inflammatory environment and potentially the chemokine profile involved in maintaining barrier integrity uni.lu.
| Immune Cell Population | Effect of this compound Treatment (relative to control) |
| ILC3s | Decreased percentage uni.lu |
| Th17 cells | Decreased percentage uni.lu |
Investigations into Prostaglandin Mediated Biological Processes Using Cay10397
Developmental Biology Research
Developmental biology seeks to understand the complex processes by which a single cell develops into a complete organism. pasteur.frcam.ac.ukduke.edu The use of targeted chemical inhibitors like CAY10397 allows researchers to dissect the function of specific signaling pathways, such as that of prostaglandins (B1171923), in guiding these intricate events.
The differentiation of progenitor cells into distinct lineages is a cornerstone of development. Research has demonstrated that Prostaglandin (B15479496) E2 (PGE2) is a critical regulator of cell fate decisions within the endoderm, the germ layer that gives rise to the liver, pancreas, and lining of the digestive tract. nih.gov In studies involving both zebrafish embryos and mouse endodermal progenitors, modulating PGE2 levels was shown to have opposing effects on liver versus pancreas specification. nih.gov
When this compound was used to increase the effective concentration of PGE2, it promoted differentiation towards a liver fate at the expense of a pancreatic fate. nih.gov Specifically, treatment with this compound led to an increase in cells expressing the liver marker Hnf4α and a corresponding decrease in cells expressing the pancreas marker Pdx1. nih.gov These findings support a model where a gradient of PGE2 signaling influences cell fate, with high levels of PGE2 activity directing bipotential endodermal cells to become liver progenitors, while lower levels permit a pancreatic fate. nih.gov
Organ morphogenesis is the process through which tissues are shaped into their final, complex three-dimensional forms. researchgate.netebi.ac.uk This process relies on a combination of cellular behaviors and signaling interactions, often between epithelial and mesenchymal tissues. nih.gov Investigations using this compound have shown that prostaglandin signaling is not only crucial for initial cell fate decisions but also for the subsequent growth of developing organs. In zebrafish embryos treated with this compound after the initial specification of liver and pancreas populations (post-48 hours post-fertilization), a significant enlargement of both the developing liver and pancreas was observed. nih.gov This suggests that sustained prostaglandin activity is required for the normal outgrowth of these endodermally-derived organs. nih.gov
Table 1: this compound in Developmental Biology Research
| Research Area | Model System | Key Finding with this compound | Reference(s) |
| Endodermal Fate Specification | Zebrafish Embryos, Mouse Endodermal Progenitors | Increased PGE2 levels via this compound promoted a liver cell fate (Hnf4α+) over a pancreas cell fate (Pdx1+). | nih.gov |
| Organ Outgrowth | Zebrafish Embryos | Treatment with this compound resulted in a larger embryonic liver and pancreas. | nih.gov |
Cellular Proliferation and Apoptosis Studies
The balance between cell proliferation (division) and apoptosis (programmed cell death) is essential for tissue homeostasis and is frequently deregulated in diseases like cancer. waocp.org this compound has been instrumental in studies examining how prostaglandin signaling influences these critical cellular processes.
While high levels of prostaglandin activity are often associated with promoting cancer, research has uncovered a more complex, context-dependent role. nih.gov Studies on colon cancer and glioblastoma have revealed that a significant increase in the intracellular concentration of PGE2 can trigger apoptosis in cancer cells that express the pro-apoptotic protein Bax. nih.govresearchgate.net
In these experiments, researchers used this compound to inhibit the enzymatic degradation of PGE2, often in combination with a drug like ketoprofen (B1673614) to block the export of PGE2 from the cell. nih.govresearchgate.netscienceopen.com This dual-inhibitor approach effectively trapped PGE2 inside the cancer cells, leading to a significant induction of apoptotic cell death. nih.govscienceopen.com This effect was observed in both colon cancer cell lines and primary cultures derived from glioblastoma patients, demonstrating that manipulating intracellular PGE2 levels can be a strategy to impact cancer cell survival. nih.govresearchgate.net
Angiogenesis, the formation of new blood vessels from existing ones, is critical for tumor growth and involves the proliferation of endothelial cells. richardbeliveau.org this compound has been used as a research tool to uncover endogenous pathways that regulate this process. By inhibiting 15-PGDH, this compound helped to identify novel, antiproliferative metabolites of arachidonic acid.
For instance, one study showed that macrophages can convert 15(S)-HETE into 15-oxo-ETE, a metabolite that was found to inhibit the proliferation of human vascular vein endothelial cells. nih.gov The use of this compound was crucial to confirm that macrophage-derived 15-PGDH was the enzyme responsible for this conversion. nih.gov Similarly, another study in a human colorectal adenocarcinoma cell line (LoVo) found that this compound treatment suppressed the production of 11-oxo-ETE. nih.gov This compound was subsequently shown to be a potent inhibitor of proliferation in Human Umbilical Vein Endothelial Cells (HUVECs), with a potency similar to other known anti-proliferative prostaglandins. nih.gov
The effects of this compound have been documented across a range of experimental systems, from whole organisms to isolated primary cells and established cell lines. biocompare.comthermofisher.comsigmaaldrich.comresearchgate.net These diverse models are crucial for understanding the compound's mechanism of action in different biological contexts. Primary cells are taken directly from tissue, while cell lines are populations of cells that have been adapted to grow continuously in culture. biocompare.comthermofisher.com
Table 2: this compound in Cellular Proliferation and Apoptosis Research
| Research Area | Cell/Culture Type | Specific Line/Culture | Key Finding with this compound | Reference(s) |
| Cancer Cell Apoptosis | Colon Cancer Cell Line | SW1116, HCT-116 | Used with an export inhibitor, this compound increased intracellular PGE2, inducing apoptosis. | nih.govscienceopen.com |
| Cancer Cell Apoptosis | Glioblastoma Primary Culture | BeGBM | Used with other agents, this compound increased intracellular PGE2, inducing Bax-dependent apoptosis. | researchgate.net |
| Endothelial Cell Proliferation | Macrophage Cell Line | R15L (RAW macrophages) | Confirmed that 15-PGDH (inhibited by this compound) produces 15-oxo-ETE, an inhibitor of endothelial cell proliferation. | nih.gov |
| Endothelial Cell Proliferation | Colorectal Adenocarcinoma Cell Line | LoVo | Confirmed that 15-PGDH (inhibited by this compound) produces 11-oxo-ETE, an inhibitor of endothelial cell proliferation. | nih.gov |
| Endothelial Cell Proliferation | Endothelial Cells | Human Vascular Vein Endothelial Cells | (Target of 15-oxo-ETE, whose production pathway was elucidated using this compound). | nih.gov |
| Endothelial Cell Proliferation | Endothelial Cells | Human Umbilical Vein Endothelial Cells (HUVECs) | (Target of 11-oxo-ETE, whose production pathway was elucidated using this compound). | nih.gov |
Inflammation and Immune Response Modulations
The compound this compound, a potent and selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), has been instrumental in elucidating the roles of prostaglandins and their metabolites in inflammation and immune responses. By blocking the enzymatic degradation of prostaglandins, this compound allows researchers to study the downstream effects of elevated prostaglandin levels on various immune cells and inflammatory pathways.
This compound's primary mechanism is the inhibition of 15-PGDH, the key enzyme that catabolizes and inactivates prostaglandins like PGE2. This inhibition leads to an accumulation of prostaglandins, which are potent inflammatory mediators. The inflammatory response is a complex process involving the release of various chemical mediators, including prostaglandins, from immune cells, which adjust and contribute to the inflammatory cascade. nih.gov The resolution of inflammation is an active process that involves the production of anti-inflammatory mediators to down-regulate the inflammatory response. jmolpat.comembopress.orgnih.gov this compound, by preventing the breakdown of pro-inflammatory prostaglandins, can interfere with this resolution process. psu.edu Studies have shown that macrophages, key cells in both the initiation and resolution of inflammation, release a variety of inflammatory mediators. nih.govclinicaltrials.gov The balance between pro-inflammatory and anti-inflammatory signals is crucial, and the use of inhibitors like this compound helps to dissect the specific roles of prostaglandin pathways in this balance. mdpi.commdpi.com
Research utilizing this compound has provided significant insights into the regulation of specific lymphocyte populations, particularly Type 3 Innate Lymphoid Cells (ILC3s) and T helper 17 (Th17) cells. These cells are critical for mucosal immunity but are also implicated in inflammatory diseases. researcher.life Studies in mouse models of enteric infection have shown that administration of this compound, through its inhibition of 15-PGDH, leads to decreased percentages of ILC3s and Th17 cells at the peak of infection. psu.edu This reduction in critical immune cells was associated with a higher bacterial burden, suggesting that the proper regulation of prostaglandin degradation by 15-PGDH is essential for mounting an effective immune response involving ILC3s and Th17 cells. psu.edu ILC3s and Th17 cells are known to produce cytokines like IL-17 and IL-22, which are vital for defending against pathogens and maintaining intestinal homeostasis. jmolpat.comresearcher.life The modulation of these cell populations by inhibiting prostaglandin metabolism highlights a critical link between eicosanoid pathways and the adaptive and innate immune systems at mucosal surfaces. psu.edu
The resolution of inflammation is an active, coordinated process essential for returning tissue to homeostasis after injury or infection. embopress.orgnih.gov It involves a switch from pro-inflammatory to anti-inflammatory signaling. Prostaglandins play a dual role in this process. While some prostaglandins like PGE2 are potent pro-inflammatory mediators, the resolution phase is characterized by a class-switching of lipid mediators. psu.edu The enzyme 15-PGDH is pivotal in this switch by breaking down pro-inflammatory prostaglandins. By inhibiting 15-PGDH, this compound can impede the natural resolution of inflammation. psu.edu Studies have implied that efficient resolution of inflammation is mediated through pathways that this compound disrupts. psu.edu For instance, in experimental models of colitis, the resolution of inflammation is linked to the regulation of certain selenoproteins, and the inhibition of 15-PGDH by this compound diminishes the protective effects, suggesting an impaired resolution process. psu.edu
Epithelial Barrier Integrity and Function
The intestinal epithelial barrier is a critical component of host defense, regulating the passage of nutrients while preventing the translocation of harmful pathogens and antigens. nih.govplos.org The integrity of this barrier is maintained by complex protein structures, including tight junctions. nih.gov Research using this compound has revealed a surprising connection between prostaglandin metabolism and the structural integrity of the intestinal epithelium. In a mouse model of enteric infection, treatment with this compound was found to decrease the expression of the tight junction protein zonula occludens 1 (Zo-1). psu.edu This reduction in Zo-1 expression was directly linked to a disrupted intestinal epithelial barrier, demonstrating that the enzymatic activity of 15-PGDH is crucial for maintaining barrier function. psu.edu This finding suggests that sustained high levels of prostaglandins, resulting from 15-PGDH inhibition by this compound, can be detrimental to epithelial integrity.
| Parameter | Effect of this compound Treatment | Reference |
| Zonula occludens 1 (Zo-1) Expression | Decreased | psu.edu |
| Intestinal Epithelial Barrier | Disrupted | psu.edu |
Eicosanoid Metabolism and Derivative Formation Research
This compound's utility extends to the detailed study of eicosanoid metabolic pathways. Its specific inhibition of 15-PGDH allows for the precise investigation of the formation of various bioactive lipid metabolites.
The compound 15-oxo-ETE is a metabolite formed from the oxidation of 15(S)-HETE, a reaction catalyzed by 15-PGDH. nih.govnih.gov Studies in macrophage and monocyte cell lines have confirmed that 15-PGDH is responsible for this conversion. nih.govnih.gov Pretreatment of these cells with this compound resulted in a dose-dependent reduction in the formation of 15-oxo-ETE from both arachidonic acid and exogenously added 15(S)-HETE. nih.govnih.gov This confirmed the role of 15-PGDH in this specific metabolic step. nih.gov
Similarly, this compound has been essential in identifying the biosynthetic pathway of 11-oxo-ETE. nih.gov Research showed that 15-PGDH can unexpectedly convert 11(R)-HETE to 11-oxo-ETE. nih.gov In human colorectal adenocarcinoma cell lysates, the use of this compound significantly suppressed the endogenous production of 11-oxo-ETE, which was accompanied by a corresponding increase in its precursor, 11(R)-HETE. nih.govdcchemicals.com This demonstrated that both COX-2 and 15-PGDH are the enzymes responsible for 11-oxo-ETE biosynthesis. nih.gov In LoVo cell lysates, this compound treatment significantly diminished the formation of not only 11-oxo-ETE but also 15-oxo-ETE. nih.govacs.org
| Metabolite | Precursor | Enzyme Inhibited by this compound | Effect of this compound on Formation | Reference |
| 15-oxo-ETE | 15(S)-HETE | 15-PGDH | Reduced | nih.govnih.govmdpi.com |
| 11-oxo-ETE | 11(R)-HETE | 15-PGDH | Reduced | nih.govdcchemicals.comacs.org |
Role of 15-PGDH in Oxidized Eicosanoid Metabolism
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is a critical enzyme in the catabolism and biological inactivation of prostaglandins and related eicosanoids. researchgate.net It primarily functions by catalyzing the NAD+-dependent oxidation of the 15(S)-hydroxyl group on these molecules, a crucial first step in their degradation pathway. researchgate.netcaymanchem.com This oxidation converts biologically potent prostaglandins into 15-keto metabolites with significantly diminished activity. caymanchem.com The resulting 15-keto products can be further metabolized, for instance, by the reduction of the C13-C14 double bond, leading to their inactivation. caymanchem.comnih.gov Due to this key role, 15-PGDH effectively acts as an antagonist to cyclooxygenase-2 (COX-2), regulating the steady-state levels and signaling lifespan of various eicosanoids. elsevier.esaacrjournals.org
The inhibitor this compound has been instrumental in elucidating the specific metabolic functions of 15-PGDH. By selectively blocking the enzyme, researchers can observe the resulting accumulation of its substrates and the depletion of its products, thereby confirming the metabolic pathways.
Detailed research findings from studies using this compound have revealed novel metabolic activities of 15-PGDH beyond its well-known role in prostaglandin degradation. In studies using human colorectal adenocarcinoma (LoVo) cells, which express both COX-2 and 15-PGDH, this compound was used to probe the metabolism of various eicosanoids. acs.orgnih.gov It was discovered that 15-PGDH, typically specific for 15(S)-hydroxyl groups, also metabolizes 11(R)-hydroxy-5,8,12,14-(Z,Z,E,Z)-eicosatetraenoic acid (11(R)-HETE) to its corresponding ketone, 11-oxo-ETE. acs.orgnih.gov The application of 50 µM this compound to LoVo cell lysates significantly inhibited the endogenous production of 11-oxo-ETE, which was accompanied by a corresponding increase in the substrate, 11(R)-HETE. acs.orgnih.gov This confirmed that the conversion was indeed mediated by 15-PGDH. acs.orgnih.gov
Furthermore, these investigations using this compound demonstrated the enzyme's role in a broader context of oxidized eicosanoid metabolism. In the same LoVo cell lysate experiments, this compound also significantly reduced the formation of 15-oxo-ETE (from 15(S)-HETE) and 13,14-dihydro-15-oxo-PGE2 (a downstream metabolite of PGE2). acs.org The inhibition of 11-oxo-ETE formation was particularly striking, reaching 92%. acs.org
To validate these findings, comparative studies were performed with HCA-7 cells, a cell line that expresses COX-2 but has only trace amounts of 15-PGDH. acs.orgmdpi.com In HCA-7 cell lysates, the 15-PGDH-dependent metabolites (11-oxo-ETE, 15-oxo-ETE, and 13,14-dihydro-15-oxo-PGE2) were undetectable, and treatment with this compound had no effect on the levels of their precursors, 11(R)-HETE, 15(S)-HETE, or PGE2. acs.orgmdpi.com This contrast between the two cell lines provides strong evidence for the specific role of 15-PGDH in the metabolism of these oxidized eicosanoids.
The use of this compound has thus been pivotal in demonstrating that 15-PGDH's metabolic activity extends beyond prostaglandins to include other hydroxylated eicosanoids, such as HETEs. acs.orgvulcanchem.com This has led to a revised understanding where 15-PGDH-mediated oxidation can lead to either the inactivation (e.g., PGE2) or, in some cases, the bioactivation (e.g., 11(R)-HETE and 15(S)-HETE to their oxo-ETE forms) of different eicosanoid species. acs.orgmdpi.com
Data Tables
Table 1: Effect of this compound on Endogenous Eicosanoid Levels in LoVo Cell Lysates
| Eicosanoid Metabolite | Treatment | Effect on Concentration | Reference |
| 11-oxo-ETE | This compound (50 µM) | Significantly suppressed (92% inhibition) | acs.org |
| 15-oxo-ETE | This compound (50 µM) | Significantly reduced | acs.orgmdpi.com |
| 13,14-dihydro-15-oxo-PGE₂ | This compound (50 µM) | Significantly reduced | acs.orgmdpi.com |
| 11(R)-HETE | This compound (50 µM) | Corresponding increase | acs.orgnih.gov |
Table 2: Comparative Effect of this compound in Different Cell Lines
| Cell Line | 15-PGDH Expression | Effect of this compound on 15-PGDH Metabolites | Reference |
| LoVo | High | Drastic reduction in 11-oxo-ETE, 15-oxo-ETE, and 13,14-dihydro-15-oxo-PGE₂ | acs.orgmdpi.com |
| HCA-7 | Trace/None | No effect on precursor levels (11(R)-HETE, 15(S)-HETE, PGE₂) | acs.orgmdpi.com |
Interactions of Cay10397 with Broader Physiological and Pathophysiological Systems
Interplay with Selenium Homeostasis and Selenoprotein Function
Selenium is an essential trace element that is incorporated into proteins as the 21st amino acid, selenocysteine, forming a class of proteins known as selenoproteins. nih.gov These proteins are crucial for a variety of physiological processes, including antioxidant defense, thyroid hormone regulation, and immune responses. nih.govmdpi.com Research has highlighted the importance of selenium in modulating inflammatory processes, partly through the regulation of bioactive lipid mediators like prostaglandins (B1171923). nih.gov
One of the key enzymes in prostaglandin (B15479496) metabolism is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which catalyzes the oxidation and inactivation of prostaglandins such as PGE2. nih.govpsu.edu CAY10397 is a specific inhibitor of 15-PGDH. psu.eduaacrjournals.orgnih.gov Studies have shown that the protective effects of selenium supplementation in models of intestinal inflammation are linked to the activity of 15-PGDH. nih.govpsu.eduresearchgate.net When selenium-supplemented mice were treated with this compound, the beneficial anti-inflammatory effects of selenium were diminished. nih.govpsu.eduresearchgate.net This suggests that selenium's protective role is mediated, at least in part, by promoting the breakdown of pro-inflammatory prostaglandins via 15-PGDH. nih.govpsu.eduresearchgate.net
The interaction between selenium and 15-PGDH activity is a critical aspect of immune and inflammatory regulation. Selenoproteins, with their antioxidant and redox-regulatory functions, appear to influence the expression and activity of enzymes involved in prostaglandin metabolism. nih.gov By inhibiting 15-PGDH, this compound effectively blocks a key pathway through which selenium exerts its anti-inflammatory effects, leading to an accumulation of pro-inflammatory mediators. nih.govnih.govpsu.edu
Contextual Studies in Specific Disease Models (excluding human clinical trials)
This compound has been utilized as a research tool in various preclinical disease models to elucidate the role of 15-PGDH and prostaglandin signaling in pathophysiology.
In murine models of colitis, such as those induced by dextran (B179266) sodium sulfate (B86663) (DSS) or Citrobacter rodentium infection, selenium supplementation has been shown to ameliorate inflammation. psu.edunih.govresearchgate.net This protective effect is associated with an increase in 15-PGDH activity, leading to the breakdown of pro-inflammatory PGE2. psu.eduresearchgate.net
The administration of this compound in these models has been instrumental in confirming the importance of this pathway. In selenium-supplemented mice with DSS-induced colitis, treatment with this compound blocked the protective effects of selenium, resulting in exacerbated colitis symptoms, including increased expression of inflammatory cytokines like TNF-α, IL-1β, and IFN-γ. nih.gov Similarly, in the C. rodentium infection model, treating selenium-adequate mice with this compound increased the bacterial burden and reversed the anti-inflammatory benefits of selenium. nih.govpsu.eduresearchgate.net These studies underscore the critical role of 15-PGDH in controlling intestinal inflammation and highlight how its inhibition by this compound can worsen disease outcomes. nih.govpsu.edunih.govresearchgate.net
Table 1: Effects of this compound in Colitis Models
| Model | Key Finding | Outcome of this compound Treatment | Reference |
|---|---|---|---|
| DSS-induced colitis in selenium-supplemented mice | Selenium's protective effect is linked to 15-PGDH activity. | Blocked selenium's protective effects, exacerbated colitis. | nih.gov |
| Citrobacter rodentium infection in selenium-adequate mice | Selenium adequacy helps control bacterial burden and inflammation. | Increased bacterial burden, reversed anti-inflammatory effects. | nih.govpsu.eduresearchgate.net |
The role of 15-PGDH has also been investigated in the context of cancer, particularly glioma. aacrjournals.orgnih.gov Research suggests that 15-PGDH can act as a tumor suppressor. aacrjournals.org In glioma cells, treatment with nonsteroidal anti-inflammatory drugs (NSAIDs) was found to inhibit cell growth, and this effect was blunted when 15-PGDH expression was blocked. aacrjournals.org
This compound has been used in this context to probe the consequences of inhibiting PGE2 degradation. In primary cultures of glioblastoma multiforme (GBM), increasing the intracellular concentration of PGE2 by using a combination of drugs, including this compound to inhibit its metabolic inactivation, led to an increase in spontaneous apoptosis in a PGE2-dependent manner. researchgate.net Furthermore, a bioinformatics study identified this compound as a potential small molecule drug for glioma, showing a significant negative correlation with a prognostic 11-ferroptosis-related gene signature. nih.gov
In other cancer models, such as gastric and colon cancer, inhibition of 15-PGDH activity with this compound led to increased PGE2 production. researchgate.net In colon cancer cell lines that express high levels of COX-2, the use of a 15-PGDH inhibitor like this compound drastically reduced the formation of anti-proliferative eicosanoids, such as 15-oxo-ETE. mdpi.com
Table 2: this compound in Cancer Research Models
| Cancer Model | Experimental Context | Observed Effect of this compound/15-PGDH Inhibition | Reference |
|---|---|---|---|
| Glioma | Investigation of 15-PGDH as a tumor suppressor. | Blocking 15-PGDH prevented NSAID-mediated growth inhibition. | aacrjournals.org |
| Glioblastoma Multiforme (GBM) | Increasing intracellular PGE2 concentration. | Part of a drug combination that increased PGE2-dependent apoptosis. | researchgate.net |
| Glioma | Bioinformatics analysis of ferroptosis-related genes. | Identified as a potential drug with negative correlation to a prognostic gene signature. | nih.gov |
| Gastric Cancer | Inhibition of 15-PGDH activity. | Increased production of PGE2. | researchgate.net |
| Colon Cancer | Inhibition of 15-PGDH in COX-2 expressing cells. | Reduced formation of anti-proliferative 15-oxo-ETE. | mdpi.com |
The prostaglandin pathway is known to be involved in developmental processes. While direct studies on this compound causing developmental anomalies are not prominent, its role as a modulator of prostaglandin levels suggests potential implications. For instance, research in zebrafish has shown that prostaglandin E2 (PGE2) signaling is crucial for the development of hematopoietic stem cells (HSCs). google.com Modulators that affect PGE2 synthesis or activity can influence HSC numbers. google.com Although not directly testing this compound, this indicates that disruption of PGE2 homeostasis, which this compound can induce, has the potential to impact developmental pathways.
Allergic airway inflammation, a key feature of asthma, involves complex interactions between immune cells and the airway epithelium. nih.govnih.gov Prostaglandins are known to play a role in this process. plos.org While studies directly using this compound in allergic airway inflammation models are limited, research has shown that the inhibition of enzymes involved in prostaglandin synthesis, such as COX-2, can affect the inflammatory response. plos.org For example, in a murine model of asthma, inhibition of aldose reductase, which can mediate the expression of COX-2, prevented allergen-induced airway inflammation. plos.org Given that this compound modulates the levels of prostaglandins by preventing their degradation, it could potentially influence the inflammatory cascade in allergic airway diseases.
Advanced Research Methodologies and Derivative Studies Involving Cay10397
Chemical Synthesis and Analog Preparation for Research Applications
The chemical synthesis of CAY10397 is crucial for its availability as a research tool. While specific detailed synthetic routes for this compound itself were not extensively detailed in the search results, the synthesis of related eicosanoids and inhibitors provides context for the chemical methodologies employed in this field. For instance, 11-oxo-ETE has been synthesized by oxidizing 11(R,S)-HETE using the Dess-Martin reagent and purified chromatographically. acs.org This highlights the use of standard organic synthesis techniques and purification methods like LC-MS in preparing lipid mediators and their derivatives for research. acs.org
The preparation of analogs of this compound is a key aspect of structure-activity relationship (SAR) studies, aiming to identify compounds with improved potency, selectivity, or different mechanisms of action against 15-PGDH. plos.orgplos.org Compounds are typically synthesized following established procedures using commercially available starting materials and reagents. plos.orgplos.org The identity and purity of these synthesized compounds are confirmed using analytical techniques such as thin layer chromatography (TLC), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry. plos.org
Analytical Methodologies for this compound and Eicosanoid Analysis
Accurate identification and quantification of this compound and various eicosanoids in biological samples are essential for understanding their roles and the impact of 15-PGDH inhibition. Advanced analytical methodologies, particularly mass spectrometry-based techniques, are widely employed.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Targeted Lipidomics
LC-MS/MS is a powerful technique for the targeted analysis of eicosanoids and other oxidized lipids in complex biological matrices. nih.govlipidmaps.orglipidmaps.org This method combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.govlipidmaps.org
Targeted lipidomics analysis using LC-MS/MS allows for the simultaneous identification and quantification of multiple eicosanoids. nih.govnih.gov The use of stable isotope-labeled internal standards is critical for accurate quantification, compensating for potential variations during sample preparation and analysis. lipidmaps.orglipidmaps.orgnih.gov Eicosanoids are often extracted from biological samples using liquid extraction procedures, such as hexane/isopropanol/acetic acid mixtures or solid-phase extraction columns. lipidmaps.orglipidmaps.org
For LC-MS/MS analysis, samples are separated on a reverse-phase or normal-phase LC column, depending on the properties of the analytes and whether chiral separation is required. nih.govlipidmaps.orglipidmaps.orgnih.gov Mass spectrometric detection is typically performed using an atmospheric pressure ionization source, such as electron capture atmospheric pressure chemical ionization (ECAPCI) or electrospray ionization (ESI), coupled to a triple quadrupole mass spectrometer. acs.orgnih.govnih.gov Selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are commonly used to enhance sensitivity and specificity by monitoring specific precursor-to-product ion transitions for each target analyte. nih.govlipidmaps.orgnih.gov
Studies utilizing LC-MS/MS have demonstrated the effect of this compound on eicosanoid profiles. For example, treatment of LoVo cell lysates with this compound significantly suppressed the production of 11-oxo-ETE, 15-oxo-ETE, and 13,14-dihydro-15-oxo-PGE₂, with a corresponding increase in their precursor molecules. acs.orgmdpi.com
Biochemical Assays for Enzyme Activity
Biochemical assays are fundamental for measuring the enzymatic activity of 15-PGDH and evaluating the inhibitory potency of compounds like this compound. plos.orgcreativebiomart.netamsbio.com These assays typically monitor the conversion of a substrate by the enzyme or the production of a cofactor involved in the reaction. creativebiomart.netnih.gov
A standard assay for 15-PGDH activity involves monitoring the increase in fluorescence corresponding to the conversion of the non-fluorescent cofactor NAD⁺ into the fluorescent NADH as the enzyme oxidizes its substrate, such as 15-hydroxyprostaglandin type-E₂ (PGE₂). nih.gov This assay can be miniaturized for high-throughput screening of compound libraries to identify potential inhibitors. nih.gov
This compound has been shown to inhibit human 15-PGDH with a reported Kᵢ of 110 nM. plos.orgplos.orgnih.govresearchgate.net Biochemical assays are used to determine the half maximal inhibitory concentration (IC₅₀) and the mechanism of inhibition (e.g., competitive or non-competitive) of this compound and its analogs. plos.orgnih.govresearchgate.netnih.gov
Data from biochemical assays can be presented in various formats, including IC₅₀ values and Ki values.
| Compound | Target Enzyme | Inhibition Type | Kᵢ (nM) | IC₅₀ (µM) | Reference |
| This compound | Human 15-PGDH | Not specified | 110 | ~10 | plos.orgplos.orgnih.govresearchgate.netcaymanchem.com |
| Ciglitazone | Human 15-PGDH | Non-competitive | 2.7 | plos.orgplos.orgnih.govresearchgate.net | |
| CT-8 | Human 15-PGDH | Not specified | ~90 | plos.orgplos.orgnih.govresearchgate.net |
Note: IC₅₀ values can vary depending on assay conditions.
Structure-Activity Relationship (SAR) Studies for 15-Hydroxyprostaglandin Dehydrogenase Inhibitors
SAR studies are essential for understanding the relationship between the chemical structure of a compound and its biological activity, in this case, the inhibition of 15-PGDH. researchgate.netnih.govfrontiersin.org These studies aim to identify the key structural features (pharmacophoric elements) necessary for potent inhibition and to guide the design of novel, more effective inhibitors based on the scaffold of lead compounds like this compound. acs.orgresearchgate.netfrontiersin.org
Identification of Key Pharmacophoric Elements
Pharmacophoric elements are the spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) of a molecule that are essential for its interaction with a specific biological target, such as an enzyme active site. frontiersin.orgmedsci.orgnih.govgenominfo.orgfrontiersin.org While specific detailed pharmacophoric elements for this compound were not explicitly detailed in the search results, SAR studies on 15-PGDH inhibitors in general provide insights into the types of interactions important for binding.
Studies involving the crystal structure of human 15-PGDH and in silico docking experiments have helped to propose binding modes for inhibitors. plos.orgnih.gov For example, competitive inhibitors have been shown to bind in the active site pocket, with specific interactions occurring with catalytic residues. plos.org These studies are crucial for identifying which parts of the inhibitor molecule are involved in key interactions with the enzyme, thus defining the pharmacophore.
Design and Evaluation of Novel Analogues based on this compound Scaffold
Based on the information gained from SAR studies and the identification of pharmacophoric elements, novel analogues of this compound can be designed. This involves modifying the chemical structure of this compound to enhance desired properties, such as increased potency, improved selectivity for 15-PGDH over other enzymes, or altered pharmacokinetic profiles.
The designed analogues are then synthesized and evaluated for their inhibitory activity against 15-PGDH using biochemical assays. plos.orgplos.orgresearchgate.net Their effects on eicosanoid metabolism in cellular or in vivo models can also be assessed using techniques like LC-MS/MS. acs.orgnih.govmdpi.com
The iterative process of design, synthesis, and evaluation of analogues is central to drug discovery and the development of more effective and specific inhibitors for research and potential therapeutic applications. researchgate.net
Future Directions and Translational Perspectives in Preclinical Research
Elucidating Novel Biological Targets of Prostaglandin-Mediated Pathways
The primary mechanism of CAY10397 is the potent and selective inhibition of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the principal enzyme responsible for the catabolism and inactivation of prostaglandins (B1171923). caymanchem.comresearchgate.net By inhibiting 15-PGDH, this compound effectively increases the local tissue concentration and prolongs the half-life of various prostaglandins, including PGE2. vulcanchem.comcaymanchem.com This modulation provides a powerful method for exploring the downstream consequences of sustained prostaglandin (B15479496) signaling.
Future preclinical research is positioned to leverage this capability to uncover novel or secondary biological targets within prostaglandin-mediated cascades. While the primary receptors for prostaglandins are well-characterized, the sustained signaling enabled by 15-PGDH inhibition may reveal previously underappreciated downstream effector proteins, feedback loops, and cross-talk with other signaling pathways. Research can be directed towards:
Receptor Desensitization and Trafficking: Investigating how prolonged exposure to prostaglandins, facilitated by this compound, affects the expression, desensitization, and internalization of their cognate G-protein coupled receptors.
Transcriptional Reprogramming: Utilizing transcriptomic and proteomic analyses in cell and animal models treated with this compound to identify genes and proteins whose expression is altered by sustained prostaglandin signaling, thus revealing new nodes in the pathway.
Metabolic Pathway Interplay: Exploring how the accumulation of prostaglandins influences other lipid mediator pathways. The inhibition of 15-PGDH by this compound has been shown to block the formation of metabolites like 15-keto-prostaglandins and 11-oxo-eicosatetraenoic acid (11-oxo-ETE), redirecting enzymatic activity and potentially shunting precursors into other bioactive lipid pathways. vulcanchem.comacs.org
Investigation of this compound in Underexplored Disease Models
The foundational role of prostaglandins in inflammation and cell growth suggests that their modulation via 15-PGDH inhibition could have significant implications across a wide range of diseases. While this compound has been employed in several research contexts, its application in many disease models remains underexplored. Future translational studies can focus on using this compound as a probe to clarify the role of prostaglandin catabolism in these conditions.
Oncology: The role of 15-PGDH is complex and appears to be context-dependent in cancer. In some gastric cancer models, where 15-PGDH expression is naturally low, its inhibition by this compound was found to enhance cell proliferation. vulcanchem.com Conversely, in colon cancer cells that express BAX, an increase in intracellular PGE2, which can be achieved by inhibiting 15-PGDH, was shown to induce apoptosis. caymanchem.com Furthermore, this compound has been used to study the formation of the antiproliferative eicosanoid 11-oxo-ETE in colon cancer cell lysates. acs.org These divergent findings highlight the need for further investigation in a broader range of cancer types to dissect the therapeutic potential of modulating this pathway.
Neuroinflammation and Neurodegenerative Disorders: Neuroinflammation is a key feature of neurodegenerative diseases like Alzheimer's and Parkinson's disease. mdpi.comnih.gov Prostaglandins, particularly PGE2, are pivotal mediators of the inflammatory response in the central nervous system. nih.gov Using this compound in preclinical models of neuroinflammation, such as those induced by lipopolysaccharide, could help elucidate the specific contribution of sustained prostaglandin signaling to astrocyte and microglial activation, neuronal function, and behavioral outcomes. nih.govinnoserlaboratories.com
Cardiovascular Disease: Prostanoids play critical roles in regulating vascular tone, platelet aggregation, and cardiac function. tandfonline.comnih.gov The development of selective inhibitors for enzymes like microsomal prostaglandin E synthase-1 (mPGES-1) is being pursued to avoid the cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). tandfonline.comfrontiersin.org this compound can be used in preclinical cardiovascular models, such as those for myocardial infarction or hypertension, to determine the specific effects of prolonging the action of endogenous prostaglandins like PGI2 and PGE2 on cardiac remodeling and vascular health. tandfonline.comnih.govnih.gov
Developmental and Regenerative Biology: this compound has been utilized in developmental biology to probe the function of prostaglandins in embryonic processes. vulcanchem.com For instance, it has been used in screens to identify pathways that modulate the formation of hematopoietic stem cells. googleapis.com
| Disease Model Category | Specific Model | Observed or Potential Application of this compound | Reference |
|---|---|---|---|
| Oncology | Gastric Cancer Cells | Inhibition of 15-PGDH enhanced cell proliferation. | vulcanchem.com |
| Oncology | Colon Cancer Cells (LoVo, HCA-7) | Used to study the enzymatic formation of antiproliferative eicosanoids (e.g., 11-oxo-ETE) and pro-apoptotic effects of PGE2. | caymanchem.comacs.org |
| Neuroinflammation | LPS-induced Neuroinflammation Models | Potential to elucidate the role of sustained prostaglandin signaling in glial activation and neuronal damage. | mdpi.comnih.gov |
| Cardiovascular Disease | Myocardial Infarction Models | Potential to study the effects of prolonged prostaglandin action on cardiac remodeling and inflammation post-injury. | tandfonline.comnih.gov |
| Developmental Biology | Embryonic Development / Hematopoietic Stem Cell Formation | Used to understand the role of prostaglandins in developmental processes. | vulcanchem.comgoogleapis.com |
Advancements in Inhibitor Design and Specificity
The development of highly specific chemical probes is essential for dissecting complex biological pathways. This compound is a selective inhibitor of 15-PGDH, with studies demonstrating its high potency and specificity, distinguishing it from inhibitors of other enzymes in the prostanoid pathway like cyclooxygenases. sigmaaldrich.complos.org
However, the broader field of prostanoid pathway inhibition is rapidly advancing, particularly in the design of inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme that acts downstream of COX-2 to produce inflammatory PGE2. rsc.orgnih.gov The challenges and successes in this area offer a roadmap for future inhibitor design across the pathway. Key advancements include:
Structure-Based Drug Design: The crystallization of target enzymes, such as mPGES-1, in complex with inhibitors has provided crucial insights into their binding sites. nih.govacs.org This structural information facilitates the rational design of new chemical entities with improved potency and selectivity.
Overcoming Development Hurdles: Major challenges in developing mPGES-1 inhibitors have included high plasma protein binding and significant interspecies differences in enzyme structure, which complicates the translation from preclinical models to humans. acs.orgresearchgate.net Recent efforts have focused on developing compounds that overcome these issues, leading to the first selective mPGES-1 inhibitors entering clinical trials. tandfonline.comacs.org
Computational and Screening Approaches: The use of high-throughput screening (HTS), pharmacophore modeling, and in silico docking has accelerated the discovery of novel inhibitor scaffolds. acs.orgmdpi.com These techniques allow for the rapid evaluation of large chemical libraries to identify promising lead compounds for further development.
Future efforts will likely focus on developing inhibitors with diverse mechanisms of action (e.g., competitive vs. non-competitive) and creating tool compounds with even greater selectivity to parse the functions of closely related enzymes. plos.org
Development of Advanced Analytical Techniques for Eicosanoid Profiling
The biological effects of inhibiting enzymes like 15-PGDH can only be fully understood through the precise measurement of changes in their substrates and downstream metabolites. Eicosanoids are a large family of lipid mediators that are often present at very low concentrations in complex biological matrices, making their analysis a significant challenge. nih.gov
The gold standard for eicosanoid analysis is mass spectrometry (MS), particularly when coupled with liquid chromatography (LC). creative-proteomics.com Recent years have seen significant advancements in these techniques, enabling more comprehensive and sensitive profiling.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the cornerstone of eicosanoid analysis, offering high sensitivity and selectivity. nih.govresearchgate.netmetwarebio.com By using methods like multiple reaction monitoring (MRM), researchers can simultaneously quantify dozens of eicosanoids and their metabolites from a single sample. lcms.czplos.org
Ultra-Performance Liquid Chromatography (UPLC): The use of UPLC systems provides higher resolution separation and faster analysis times compared to traditional HPLC, allowing for high-throughput profiling. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is invaluable for identifying novel or unexpected metabolites and for structural elucidation, thereby expanding our understanding of the eicosanoid network. metwarebio.comebi.ac.uk
Improved Sample Handling: The development of robust sample preparation techniques, such as solid-phase extraction (SPE), and methods for analyzing very small sample volumes (microsampling) have been critical for applying these powerful analytical tools to a wider range of preclinical and clinical studies. metwarebio.comlcms.cz
Future developments will likely focus on increasing the breadth (number of analytes) and depth (sensitivity) of these methods, as well as integrating eicosanoid profiling with other 'omics' data (e.g., transcriptomics, proteomics) to build comprehensive models of cellular signaling in health and disease. plos.orgnih.gov
| Technique | Description | Key Advantages | Reference |
|---|---|---|---|
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is the standard method for targeted quantification of known eicosanoids. | High sensitivity, high selectivity, ability to multiplex (quantify many analytes at once). | nih.govcreative-proteomics.com |
| UPLC-MS/MS | Ultra-Performance Liquid Chromatography coupled to MS/MS. Uses smaller column particles for improved performance. | Higher resolution, increased speed, suitable for high-throughput analysis. | nih.govnih.gov |
| HRMS | High-Resolution Mass Spectrometry provides very accurate mass measurements of ions. | Enables identification of unknown compounds and structural elucidation. | metwarebio.comebi.ac.uk |
| Targeted Lipidomics / MRM | A targeted MS approach (Multiple Reaction Monitoring) designed to quantify a pre-defined list of molecules with maximum sensitivity and specificity. | Allows for the simultaneous and accurate quantification of a large panel of eicosanoids. | metwarebio.comlcms.czplos.org |
Q & A
Q. What is the biochemical mechanism by which CAY10397 inhibits 15-oxo-ETE production?
this compound acts as a competitive inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), blocking the oxidation of 15(S)-HETE to 15-oxo-ETE. Experimental validation involves dose-response assays (e.g., 10–100 μM) in cell models like R15L macrophages, with quantification via LC-MS/MS to measure 15(S)-HETE accumulation and 15-oxo-ETE suppression. A Hill coefficient of ~2.2 for amino acid-derived 15-oxo-ETE inhibition suggests cooperative binding .
Q. How does this compound influence intestinal inflammation in Citrobacter rodentium models?
In murine models, this compound reduces fecal E. coli counts by 30–50% at day 30 compared to controls, with enhanced efficacy when combined with antibiotics (e.g., near-zero counts by day 35). Experimental design should include longitudinal fecal sampling, colony-forming unit (CFU) quantification, and stratification of treatment groups (control, this compound alone, this compound + antibiotic) to isolate compound-specific effects .
Q. What are the primary experimental controls for validating this compound’s specificity?
- Negative controls : Use vehicle-treated cells (e.g., DMSO) to rule out solvent effects.
- Positive controls : Co-administer known 15-PGDH substrates (e.g., 15(S)-HETE) to confirm enzyme activity suppression.
- Off-target checks : Test this compound against related enzymes (e.g., 15-LOX-1) using activity assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in dose-dependent effects of this compound across cell types?
Discrepancies in IC50 values (e.g., 80% inhibition at 100 μM in macrophages vs. weaker effects in endothelial cells) may arise from differential enzyme expression or metabolite uptake. Mitigation strategies:
- Tissue-specific profiling : Quantify 15-PGDH expression via qPCR/Western blot.
- Transport inhibition : Use probenecid to block organic anion transporters and assess intracellular this compound accumulation .
Q. What methodologies optimize this compound’s stability in long-term in vivo studies?
Q. How should researchers address conflicting data on this compound’s anti-proliferative effects in endothelial cells?
While 15-oxo-ETE inhibits HUVEC proliferation (IC50 ~5 μM), this compound’s indirect action via 15(S)-HETE accumulation may paradoxically promote pro-angiogenic pathways. Resolve by:
- Pathway mapping : Use RNA-seq to identify genes modulated by this compound (e.g., VEGF, COX-2).
- Functional assays : Compare BrdU incorporation (DNA synthesis) vs. tube formation (angiogenesis) outcomes .
Methodological Guidance
Designing dose-response experiments for this compound:
- Range : Test 1–200 μM to capture full sigmoidal curves.
- Replicates : Minimum n=3 biological replicates with technical duplicates.
- Data normalization : Express 15-oxo-ETE levels as % inhibition relative to vehicle controls .
Statistical analysis for longitudinal in vivo studies:
- Mixed-effects models : Account for repeated measures (e.g., fecal CFUs over time).
- Post hoc tests : Use Tukey’s HSD for inter-group comparisons at fixed timepoints (e.g., day 11 vs. day 30) .
Data Contradiction Analysis
Interpreting Hill coefficients >1 in this compound inhibition assays:
A Hill coefficient of 2.2 for amino acid-derived 15-oxo-ETE suggests positive cooperativity, possibly due to allosteric binding or dimerization of 15-PGDH. Validate via:
- Enzyme kinetics : Measure Vmax/Km shifts under this compound treatment.
- Structural studies : Use X-ray crystallography to identify binding interfaces .
Ethical and Reproducibility Standards
Ensuring reproducibility in this compound studies:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
